molecular formula C19H25N5O4 B2873304 Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 899392-29-1

Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Cat. No. B2873304
CAS RN: 899392-29-1
M. Wt: 387.44
InChI Key: CFFFDRSLFGQJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexyl group would likely adopt a chair conformation, as this is the most stable conformation for cyclohexane derivatives . The purine imidazole ring is a heterocyclic aromatic ring, which would contribute to the stability of the compound.

Scientific Research Applications

Drug Synthesis and Pharmaceutical Applications

The imidazole ring present in the compound is a crucial moiety in pharmacology. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties . The presence of a dioxopurine structure could also imply potential in antiviral and anticancer drug development. This compound could serve as a key intermediate in synthesizing novel therapeutic agents targeting various diseases.

Biological Activity and Therapeutic Potential

Imidazole-containing compounds exhibit significant therapeutic potential. They have been used in drugs with anti-inflammatory, antidiabetic, and anti-allergic effects . The specific structure of this compound suggests it could be explored for its bioactivity against certain pathogens or as a modulator of biological pathways, potentially leading to new treatments.

Analytical Chemistry and Structural Characterization

Compounds with complex structures like this one are often subjects of analytical studies to understand their chemical behavior and interactions. Techniques such as NMR, X-ray diffraction, and mass spectrometry could be employed to elucidate its structural characteristics, which is essential for its application in drug design and synthesis .

Forensic Science

The detailed structural analysis of compounds like this one is vital in forensic toxicology. It could be used as a reference substance in the identification of unknown compounds in forensic samples, aiding in the investigation of drug-related crimes .

properties

IUPAC Name

methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-12-11-23-15-16(20-18(23)24(12)13-7-5-4-6-8-13)21(2)19(27)22(17(15)26)10-9-14(25)28-3/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFFDRSLFGQJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.